molecular formula C9H12N2O B12446134 2-Pyridin-2-YL-acetimidic acid ethyl ester CAS No. 727642-67-3

2-Pyridin-2-YL-acetimidic acid ethyl ester

Cat. No.: B12446134
CAS No.: 727642-67-3
M. Wt: 164.20 g/mol
InChI Key: BMSVTDYQJWCEHR-UHFFFAOYSA-N
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Description

2-Pyridin-2-YL-acetimidic acid ethyl ester is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-YL-acetimidic acid ethyl ester typically involves the reaction of pyridine derivatives with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyridine, followed by the addition of ethyl acetate to form the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-YL-acetimidic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Pyridin-2-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-2-YL-acetimidic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications .

Properties

IUPAC Name

ethyl 2-pyridin-2-ylethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-5-3-4-6-11-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSVTDYQJWCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598062
Record name Ethyl 2-(pyridin-2-yl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727642-67-3
Record name Ethyl 2-(pyridin-2-yl)ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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